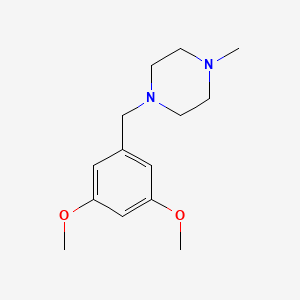

![molecular formula C17H16ClNO4 B5869417 4-chloro-2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5869417.png)

4-chloro-2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-chloro-2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid, also known as dicamba, is a widely used herbicide. It belongs to the benzoic acid family and is a selective systemic herbicide that is used to control broadleaf weeds in various crops. Dicamba has been used for several decades, and its effectiveness in controlling weeds has made it a popular choice among farmers.

Scientific Research Applications

Dicamba has been extensively studied for its weed control properties. It is used in various crops, including cotton, soybeans, and corn. Dicamba is effective in controlling broadleaf weeds, such as pigweed, lambsquarters, and velvetleaf. It is also used in non-crop areas, such as roadsides, railways, and industrial sites.

Mechanism of Action

Dicamba works by disrupting the growth of plants. It is absorbed by the leaves and roots of the plant and moves throughout the plant's system. Dicamba mimics the action of auxin, a plant hormone that regulates growth and development. It causes the plant to grow uncontrollably, leading to its death.

Biochemical and Physiological Effects

Dicamba has been shown to have several biochemical and physiological effects on plants. It inhibits the biosynthesis of amino acids and proteins, leading to the disruption of normal plant growth and development. Dicamba also affects the plant's photosynthetic system, leading to reduced energy production and growth.

Advantages and Limitations for Lab Experiments

Dicamba is a widely used herbicide, and it has several advantages for lab experiments. It is effective in controlling broadleaf weeds, and it is easy to apply. Dicamba is also relatively inexpensive, making it an affordable option for researchers. However, 4-chloro-2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid has some limitations for lab experiments. It is not effective against all types of weeds, and it can have negative effects on non-target plants.

Future Directions

For 4-chloro-2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid research include the development of 4-chloro-2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid-resistant crops, the development of new herbicides, and research on the environmental impact of 4-chloro-2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid.

Synthesis Methods

Dicamba can be synthesized through several methods, including the reaction of 2,4-dichlorophenol with sodium hydroxide, followed by the reaction of the resulting product with 3,4-dimethylphenol. Another method involves the reaction of 2,4-dichlorophenoxyacetic acid with 3,4-dimethylphenol. The synthesis of 4-chloro-2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid is a complex process, and it requires expertise in organic chemistry.

properties

IUPAC Name |

4-chloro-2-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO4/c1-10-3-5-13(7-11(10)2)23-9-16(20)19-15-8-12(18)4-6-14(15)17(21)22/h3-8H,9H2,1-2H3,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABQRLIUIXPPIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide](/img/structure/B5869353.png)

![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5869357.png)

![5-[(trifluoroacetyl)amino]isophthalamide](/img/structure/B5869366.png)

![1-[2-(ethylthio)benzoyl]azepane](/img/structure/B5869368.png)

![3-[1-(3-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5869378.png)

![N-[3-(benzyloxy)benzyl]-3,4-difluoroaniline](/img/structure/B5869393.png)

![2-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5869395.png)

![3-[(4-chlorophenyl)thio]-N-cyclopentylpropanamide](/img/structure/B5869418.png)

![5,6-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5869422.png)

![4-chloro-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5869432.png)